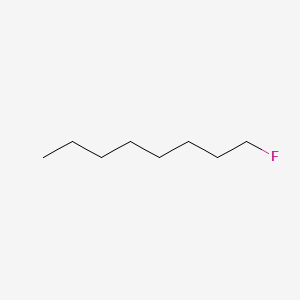

1-Fluorooctane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62037. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-fluorooctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17F/c1-2-3-4-5-6-7-8-9/h2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHIVLKMGKIZOHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70196787 | |

| Record name | Octane, 1-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

463-11-6 | |

| Record name | 1-Fluorooctane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=463-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octyl fluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000463116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-FLUOROOCTANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62037 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octane, 1-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-fluorooctane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.668 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTYL FLUORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5JW9M3F8RW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Fluorooctane from 1-Octanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of two primary synthetic routes for the preparation of 1-fluorooctane from 1-octanol (B28484). The direct deoxofluorination using Diethylaminosulfur Trifluoride (DAST) and a two-step sequence via an octyl sulfonate intermediate are detailed, offering a comparative analysis to aid in methodology selection for research and development applications.

Executive Summary

The conversion of alcohols to alkyl fluorides is a fundamental transformation in organic synthesis, particularly relevant in the development of pharmaceuticals and functional materials where the introduction of fluorine can significantly modulate molecular properties. This guide focuses on the synthesis of this compound, a valuable fluorinated alkane, from the readily available precursor, 1-octanol. Two distinct and reliable methods are presented: direct fluorination with DAST and a two-step tosylation-fluorination sequence. Each method is accompanied by detailed experimental protocols, quantitative data, and workflow visualizations to provide a thorough understanding of the synthetic pathways.

Method 1: Direct Deoxofluorination with Diethylaminosulfur Trifluoride (DAST)

The use of Diethylaminosulfur Trifluoride (DAST) is a widely employed method for the direct conversion of primary alcohols to their corresponding fluorides. This one-pot reaction is valued for its efficiency and generally high yields.

Signaling Pathway

Caption: Reaction mechanism of 1-octanol with DAST.

Quantitative Data

| Parameter | Value |

| Starting Material | 1-Octanol |

| Reagent | Diethylaminosulfur Trifluoride (DAST) |

| Solvent | Dichloromethane (B109758) (CH₂Cl₂) |

| Reaction Temperature | -70°C to 25°C |

| Reaction Time | Not specified, warmed to room temperature |

| Yield | 90%[1] |

| Purity | Not specified, purified by distillation |

| Boiling Point of Product | 42-43°C (20 mm Hg)[1] |

| ¹⁹F NMR (CCl₃F) | -218.8 ppm (tt, ²J = 49 Hz, ³J = 25 Hz)[1] |

Experimental Protocol

A solution of 13.0 g (0.1 mol) of 1-octanol in 25 mL of dichloromethane is added dropwise to a solution of 16.1 g (0.1 mol) of diethylaminosulfur trifluoride in 60 mL of dichloromethane, cooled to a temperature between -70°C and -65°C.[1] Following the addition, the reaction mixture is allowed to warm to 25°C.[1] To quench the reaction, 50 mL of water is added. The lower organic layer is then separated, dried over anhydrous magnesium sulfate (B86663), and purified by distillation to yield 12.0 g (90%) of this compound as a colorless liquid.[1]

Experimental Workflow

Caption: Workflow for this compound synthesis using DAST.

Method 2: Two-Step Synthesis via 1-Octyl Tosylate

This method involves the conversion of 1-octanol to a better leaving group, typically a tosylate, followed by a nucleophilic substitution with a fluoride salt, such as potassium fluoride. This approach avoids the use of highly reactive and hazardous fluorinating agents like DAST.

Signaling Pathway

Caption: Reaction pathway via tosylation and fluorination.

Quantitative Data

| Parameter | Step 1: Tosylation | Step 2: Fluorination |

| Starting Material | 1-Octanol | 1-Octyl Tosylate |

| Reagents | p-Toluenesulfonyl chloride (TsCl), Pyridine | Potassium Fluoride (KF) |

| Solvent | Pyridine | Diethylene Glycol |

| Reaction Temperature | 0°C to Room Temperature | 160-170°C |

| Reaction Time | Not specified | 5 hours |

| Yield | High (Typical) | 40-45% (for n-hexyl bromide)[2] |

| Purity | Purified by extraction | Purified by distillation |

Experimental Protocols

Step 1: Synthesis of 1-Octyl Tosylate

To a solution of 1-octanol in pyridine, cooled in an ice bath, slowly add p-toluenesulfonyl chloride. The reaction mixture is stirred and allowed to warm to room temperature. After the reaction is complete, the mixture is poured into water and extracted with a suitable organic solvent (e.g., diethyl ether). The organic layer is washed sequentially with dilute acid (e.g., 1M H₂SO₄) to remove pyridine, followed by a saturated sodium bicarbonate solution and brine. The organic layer is then dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield 1-octyl tosylate.

Step 2: Synthesis of this compound from 1-Octyl Tosylate

In a thoroughly dry three-necked round-bottomed flask equipped with a stirrer, dropping funnel, and a distillation setup, a mixture of anhydrous, finely powdered potassium fluoride and a high-boiling solvent such as diethylene glycol is placed. The flask is heated, and 1-octyl tosylate is added dropwise over several hours. The product, this compound, is distilled from the reaction mixture as it is formed. The collected distillate is then washed with water, a solution of bromine in potassium bromide (to remove any alkene byproduct), and finally with water again. The organic layer is dried over anhydrous magnesium sulfate and purified by fractional distillation. A similar procedure for n-hexyl fluoride from n-hexyl bromide reports a yield of 40-45%.[2]

Experimental Workflow

Caption: Workflow for the two-step synthesis of this compound.

Characterization of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₇F | [3] |

| Molecular Weight | 132.22 g/mol | [3][4] |

| Boiling Point | 142-146 °C | [4] |

| Density | 0.814 g/mL at 25 °C | [4] |

| Refractive Index | n20/D 1.396 | [4] |

| ¹⁹F NMR (CCl₄) | Referenced to CCl₃F | [5] |

| Mass Spectrum | Available in NIST WebBook | [6][7] |

Conclusion

Both the direct fluorination with DAST and the two-step tosylation-fluorination sequence are viable methods for the synthesis of this compound from 1-octanol. The DAST method offers a high-yielding, one-pot procedure but requires handling of a hazardous reagent. The two-step method, while longer, utilizes more common and less hazardous reagents, making it potentially more suitable for larger-scale synthesis where safety is a primary concern. The choice of method will ultimately depend on the specific requirements of the research or development project, including scale, available equipment, and safety protocols. This guide provides the necessary detailed information to make an informed decision and to successfully implement either synthetic route.

References

A Comprehensive Technical Guide to the Physicochemical Properties of 1-Fluorooctane

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physicochemical properties of 1-Fluorooctane. The information is presented in a clear and concise format, with quantitative data summarized in structured tables and detailed experimental protocols for key analytical methods.

Core Physicochemical Properties of this compound

This compound is a fluorinated alkane with the chemical formula C₈H₁₇F.[1] It is a colorless liquid at room temperature and is characterized by its hydrophobic nature.[1] The presence of a single fluorine atom significantly influences its physical and chemical properties compared to its non-fluorinated analog, octane.

Quantitative Data Summary

The following tables summarize the key physicochemical properties of this compound.

| Identifier | Value | Source |

| Molecular Formula | C₈H₁₇F | [2][3] |

| Molecular Weight | 132.22 g/mol | [2][4][5] |

| CAS Number | 463-11-6 | [2][4] |

| EINECS Number | 207-333-2 | [2][3] |

| Physical Property | Value | Conditions |

| Boiling Point | 142-146 °C | at 1 atm (lit.)[2][4] |

| 143 °C | [3][5] | |

| Melting Point | -64 °C | [2] |

| Density | 0.814 g/mL | at 25 °C (lit.)[2][4] |

| 0.810 g/mL | [5] | |

| Refractive Index | 1.396 | at 20 °C (n20/D, lit.)[2][4] |

| 1.393 | [5] | |

| Flash Point | 42 °C (107.6 °F) | closed cup[4] |

| Dipole Moment | 1.80 D | [5] |

| Surface Tension | 23.92 dyn/cm | [5] |

| Dielectric Constant | 3.89 | [5] |

| Solubility | Observation |

| Water | Insoluble[1] |

| Organic Solvents | Soluble[1] |

Experimental Protocols

The determination of the physicochemical properties of this compound involves a range of standard laboratory techniques. Below are detailed methodologies for the key experiments.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for determining the boiling point, especially when only a small amount of substance is available, is the micro-reflux method.[6]

Apparatus:

-

Small test tube

-

Thermometer

-

Capillary tube (sealed at one end)

-

Heating block or oil bath

-

Clamping apparatus

Procedure:

-

A small volume (a few milliliters) of this compound is placed into a small test tube.[7]

-

A capillary tube, sealed at one end, is inverted and placed into the test tube with the liquid.

-

The test tube is then gently heated in a heating block or oil bath.[8]

-

As the temperature rises, a stream of bubbles will be observed emerging from the open end of the capillary tube. This is due to the expansion of the trapped air and the increasing vapor pressure of the liquid.[9]

-

Heating is continued until a rapid and continuous stream of bubbles is observed, indicating that the liquid has reached its boiling point.

-

The heat source is then removed, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid begins to be drawn back into the capillary tube.[9] This temperature is recorded from the thermometer.

-

The process can be repeated to ensure accuracy.[10]

Determination of Melting Point

For substances that are solid at room temperature, the melting point is a crucial indicator of purity.[10] While this compound is a liquid at room temperature, the general procedure for determining the melting point of a solid organic compound is as follows.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)[10]

-

Capillary tubes (open at one end)

-

Thermometer

Procedure:

-

A small amount of the finely powdered solid sample is introduced into the open end of a capillary tube.[11]

-

The tube is tapped gently to pack the sample into the sealed bottom.[12]

-

The capillary tube is placed into the heating block of the melting point apparatus.[11]

-

The sample is heated at a controlled rate.[11] For an unknown sample, a rapid initial heating can be performed to determine an approximate melting range.[12]

-

A second, more careful determination is then carried out with a fresh sample, heating slowly (e.g., 1-2 °C per minute) as the approximate melting point is approached.[10][13]

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[10] Pure compounds typically have a sharp melting range of 0.5-1.5 °C.[12]

Determination of Density

The density of a liquid is its mass per unit volume and is typically measured using a pycnometer or a digital density meter.

Apparatus:

-

Pycnometer (a glass flask with a precise volume)

-

Analytical balance

-

Temperature-controlled water bath

Procedure:

-

The empty pycnometer is cleaned, dried, and its mass is accurately weighed.

-

The pycnometer is filled with this compound, ensuring no air bubbles are trapped.

-

The filled pycnometer is placed in a temperature-controlled water bath (e.g., at 25 °C) to allow the liquid to reach thermal equilibrium.

-

Any excess liquid that expands out of the capillary is carefully removed.

-

The pycnometer is removed from the bath, dried on the outside, and its mass is accurately weighed.

-

The mass of the this compound is determined by subtracting the mass of the empty pycnometer.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Determination of Refractive Index

The refractive index of a liquid is a dimensionless number that describes how light propagates through it. It is a characteristic property that can be used for identification and to assess purity. An Abbe refractometer is commonly used for this measurement.[14]

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper

Procedure:

-

The prisms of the Abbe refractometer are cleaned with a suitable solvent (e.g., ethanol (B145695) or acetone) and a soft tissue.

-

The refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.

-

A few drops of this compound are placed on the surface of the measuring prism using a dropper.

-

The prisms are closed and the instrument's light source is switched on.

-

Water from a constant temperature bath (e.g., 20 °C) is circulated through the jackets of the prisms to maintain a constant temperature.

-

While looking through the eyepiece, the handwheel is adjusted until the boundary between the light and dark regions is sharp and centered on the crosshairs.

-

The refractive index is then read directly from the instrument's scale.

Determination of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The solubility of a liquid in a liquid can be determined by the shake-flask method.[15]

Apparatus:

-

Test tubes or vials with screw caps

-

Graduated cylinders or pipettes

-

Vortex mixer or shaker

-

Constant temperature bath

Procedure for Qualitative Determination:

-

A specific volume of the solvent (e.g., water or an organic solvent) is measured into a test tube.

-

A small amount of this compound is added to the test tube.

-

The test tube is sealed and agitated vigorously using a vortex mixer or shaker for a set period.[16]

-

The mixture is then allowed to stand and equilibrate.

-

The mixture is visually inspected for the presence of separate layers or turbidity. If a single, clear phase is observed, the substance is considered soluble. If distinct layers remain or the mixture is cloudy, it is considered insoluble or partially soluble.[17]

Visualizations

The following diagram illustrates a logical workflow for the experimental determination of the key physicochemical properties of a liquid sample like this compound.

Caption: Experimental workflow for physicochemical property determination.

References

- 1. CAS 463-11-6: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 463-11-6 [m.chemicalbook.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. 1-氟辛烷 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound [stenutz.eu]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. cdn.juniata.edu [cdn.juniata.edu]

- 8. byjus.com [byjus.com]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 11. westlab.com [westlab.com]

- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Refractive index - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 17. education.com [education.com]

An In-depth Technical Guide to 1-Fluorooctane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Fluorooctane, a fluorinated alkane with applications in chemical synthesis and analytical sciences. This document details its chemical identity, physicochemical properties, synthesis protocols, and its use as a molecular probe in gas chromatography.

Chemical Identity and Synonyms

This compound is a colorless liquid classified as a fluorinated alkane.[1] It is characterized by an eight-carbon straight chain with a single fluorine atom replacing a hydrogen atom at the terminal position.[1] This substitution imparts unique properties, such as increased chemical stability compared to its non-fluorinated counterparts.[1][2] The compound is hydrophobic, making it insoluble in water but soluble in various organic solvents.[1][2]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 463-11-6[3][4][5][6] |

| Molecular Formula | C₈H₁₇F[3][4][5][6] |

| Molecular Weight | 132.22 g/mol [3][4][6] |

| IUPAC Name | This compound |

| Synonyms | Octyl fluoride (B91410), n-Octyl fluoride, Octane, 1-fluoro-[5][6] |

| EC Number | 207-333-2[3][4] |

| MDL Number | MFCD00013582[3][4] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below, providing key data for its handling, application, and analysis.

Table 2: Physicochemical Data for this compound

| Property | Value |

| Appearance | Colorless liquid[1][3] |

| Boiling Point | 142-146 °C[3][7] |

| Density | 0.814 g/mL at 25 °C[3][7] |

| Refractive Index (n20/D) | 1.396[3][4] |

| Flash Point | 42 °C (107.6 °F) - closed cup[3] |

| Melting Point | -64 °C |

| Solubility | Insoluble in water; soluble in organic solvents[1][2] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 1-octanol (B28484). The first step involves the conversion of 1-octanol to 1-bromooctane (B94149), which is then subjected to a nucleophilic substitution reaction to yield the final product.

Experimental Protocol: Synthesis of 1-Bromooctane from 1-Octanol

This procedure outlines the conversion of 1-octanol to 1-bromooctane, the precursor for this compound.

Materials:

-

1-octanol

-

Concentrated sulfuric acid

-

48% Hydrobromic acid

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Anhydrous calcium chloride

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

-

Heating mantle

-

Ice bath

Procedure:

-

To a round-bottom flask, add 1.0 mole of 1-octanol.

-

While cooling the flask in an ice bath, slowly add 0.5 moles of concentrated sulfuric acid with constant swirling.

-

Following the sulfuric acid addition, slowly add 1.25 moles of 48% hydrobromic acid to the mixture, continuing to cool and swirl.

-

Attach a reflux condenser and heat the mixture to reflux for 6-8 hours.

-

After cooling, transfer the reaction mixture to a separatory funnel.

-

Separate the lower aqueous layer from the upper organic layer containing the crude 1-bromooctane.

-

Wash the organic layer sequentially with water, concentrated sulfuric acid (to remove unreacted alcohol and ether byproducts), water, and a saturated sodium bicarbonate solution (to neutralize any remaining acid).

-

Dry the organic layer over anhydrous calcium chloride.

-

Purify the crude 1-bromooctane by fractional distillation, collecting the fraction that boils between 199-202 °C. The expected yield is approximately 80-90%.[8]

Experimental Protocol: Synthesis of this compound from 1-Bromooctane

This protocol is adapted from a similar procedure for the synthesis of n-hexyl fluoride and involves a nucleophilic substitution of bromide with fluoride.

Materials:

-

1-bromooctane

-

Anhydrous, finely powdered potassium fluoride (KF)

-

Dry ethylene glycol

-

Three-necked round-bottom flask (500 mL)

-

Mercury-sealed stirrer

-

Dropping funnel (100 mL)

-

Short fractionating column with a thermometer

-

Downward double-surface condenser

-

Filter flask receiver

-

Heating bath

-

Ice bath

Procedure:

-

In a thoroughly dry 500-mL three-necked round-bottomed flask equipped with a stirrer, dropping funnel, and a short fractionating column, place a mixture of 2.0 moles of anhydrous potassium fluoride and 200 g of dry ethylene glycol.

-

Heat the flask in a heating bath to a temperature of 160–170 °C.

-

Add 1.0 mole of 1-bromooctane dropwise from the dropping funnel over a period of 5 hours. During the addition, a liquid will intermittently distill over at a temperature of 60–90 °C at the top of the fractionating column.

-

After the addition is complete, allow the bath temperature to fall to 110–120 °C.

-

Draw a slow stream of air through the apparatus to carry over any remaining product.

-

Combine all the distillates and purify by fractional distillation.

Applications in Research

This compound serves as a valuable tool in analytical chemistry, particularly in the evaluation of gas chromatographic stationary phases.[3][5] It also participates in specific chemical reactions, such as C-F bond cleavage with Grignard reagents and halogen redistribution reactions.[3]

Experimental Protocol: Use of this compound as a Molecular Probe in Gas Chromatography

This representative protocol outlines the use of this compound to characterize the properties of a new or existing gas chromatography (GC) stationary phase.

Objective: To determine the retention characteristics and polarity of a GC stationary phase using this compound as a molecular probe.

Materials and Equipment:

-

Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID)

-

GC column packed with the stationary phase to be evaluated

-

This compound (high purity)

-

A series of n-alkane standards (e.g., C7 to C12)

-

High-purity carrier gas (e.g., Helium or Nitrogen)

-

Microsyringe for sample injection

-

Data acquisition and processing software

Procedure:

-

Instrument Setup:

-

Install the column containing the stationary phase into the GC.

-

Set the GC parameters:

-

Injector Temperature: 250 °C

-

Detector Temperature: 250 °C

-

Carrier Gas Flow Rate: 1-2 mL/min

-

Oven Temperature Program: Start with an isothermal period at a low temperature (e.g., 50 °C for 2 minutes), then ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 200 °C) and hold for a few minutes.

-

-

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane).

-

Prepare a mixture of n-alkane standards in the same solvent.

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the n-alkane standard mixture into the GC and record the chromatogram to determine the retention times of each alkane.

-

Inject the same volume of the this compound solution under the identical GC conditions and record its retention time.

-

-

Data Analysis:

-

Calculate the Kovats Retention Index (I) for this compound using the retention times of the n-alkanes that elute before and after it. The retention index is a measure of where a compound elutes relative to straight-chain alkanes and provides insight into the polarity of the stationary phase.

-

Compare the retention index of this compound on the test column to its known retention indices on standard non-polar and polar columns. A higher retention index on the test column compared to a non-polar standard indicates a more polar stationary phase.

-

Safety and Handling

This compound is a flammable liquid and vapor.[3] It is also classified as causing skin and serious eye irritation, and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including eye shields and gloves, should be worn when handling this chemical.[3] It should be stored in a cool, well-ventilated area away from sources of ignition.[3]

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. benchchem.com [benchchem.com]

- 4. userhome.brooklyn.cuny.edu [userhome.brooklyn.cuny.edu]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. A new route to nucleophilic substitution with potassium fluoride | Department of Chemistry [chem.ox.ac.uk]

- 7. amherst.edu [amherst.edu]

- 8. 1-Bromooctane synthesis - chemicalbook [chemicalbook.com]

Spectroscopic Profile of 1-Fluorooctane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 1-fluorooctane, an important fluoroalkane used in various chemical applications. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols and a visual representation of the analytical workflow. This guide is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, analysis, and drug development.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~4.4 (predicted) | Triplet of Triplets (tt) | 2JHF ≈ 47.5 Hz, 3JHH ≈ 6.3 Hz | F-CH2- |

| ~1.7 (predicted) | Multiplet | -CH2-CH2-F | |

| ~1.3 (predicted) | Multiplet | -(CH2)5- | |

| ~0.9 (predicted) | Triplet | 3JHH ≈ 7.0 Hz | -CH3 |

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ) ppm | Multiplicity (due to ¹⁹F coupling) | Coupling Constant (JCF) Hz | Assignment |

| ~84.0 (predicted) | Triplet | Large (1JCF) | C1 (CH2F) |

| ~30.5 (predicted) | Triplet | Medium (2JCF) | C2 |

| ~25.0 (predicted) | Triplet | Small (3JCF) | C3 |

| ~31.7, 29.1, 22.6 (predicted) | Singlet | C4, C5, C6 | |

| ~22.6 (predicted) | Singlet | C7 | |

| ~14.1 (predicted) | Singlet | C8 (CH3) |

¹⁹F NMR (Fluorine-19 NMR)

A reported chemical shift for this compound is -218.0 ppm (in toluene-d8, referenced to an external CFCl₃ standard).[1]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for C-H and C-F bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2850-3000 | Strong | C-H stretching (alkane) |

| 1450-1470 | Medium | C-H bending (methylene) |

| 1375-1385 | Medium | C-H bending (methyl) |

| 1000-1400 | Strong | C-F stretching |

Mass Spectrometry (MS)

The mass spectrum of this compound obtained by electron ionization (EI) shows a characteristic fragmentation pattern.

| m/z | Relative Intensity | Assignment |

| 43 | High | [C₃H₇]⁺ |

| 41 | High | [C₃H₅]⁺ |

| 57 | High | [C₄H₉]⁺ |

Experimental Protocols

The following sections describe generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of this compound (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, toluene-d₈) to a final volume of approximately 0.6-0.7 mL in a standard 5 mm NMR tube. The solution should be homogeneous and free of particulate matter.

Data Acquisition:

-

¹H NMR: The spectrum is typically acquired on a 300, 400, or 500 MHz spectrometer. A standard pulse sequence is used, and the data is Fourier transformed to obtain the spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

-

¹³C NMR: The spectrum is acquired on the same spectrometer, often with proton decoupling to simplify the spectrum to singlets for each carbon (unless C-H coupling information is desired). Due to the low natural abundance of ¹³C, a larger number of scans is typically required.

-

¹⁹F NMR: The spectrum is acquired on a spectrometer equipped with a fluorine probe. Chemical shifts are typically referenced to an external standard such as CFCl₃.

Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy

Sample Preparation: A small drop of liquid this compound is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

Data Acquisition: A background spectrum of the clean, empty ATR crystal is first recorded. The sample is then applied, and the sample spectrum is acquired. The instrument measures the absorption of the evanescent wave that penetrates a few micrometers into the sample. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).

Gas Chromatography: The sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or semi-polar column). The oven temperature is programmed to increase over time to ensure separation of the analyte from any impurities. Helium is typically used as the carrier gas.

Mass Spectrometry: As the this compound elutes from the GC column, it enters the ion source of the mass spectrometer. In electron ionization (EI) mode, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole) and detected.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

An In-Depth Technical Guide to the Deoxyfluorination of Primary Alcohols for the Synthesis of 1-Fluorooctane

For Researchers, Scientists, and Drug Development Professionals

The conversion of primary alcohols to their corresponding alkyl fluorides is a cornerstone of modern medicinal chemistry and materials science. The introduction of fluorine can profoundly influence a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. This technical guide provides a comprehensive overview of contemporary methods for the deoxyfluorination of primary alcohols, with a specific focus on the synthesis of 1-fluorooctane from 1-octanol (B28484). We will delve into the mechanisms, experimental protocols, and comparative performance of several key reagents: Diethylaminosulfur Trifluoride (DAST), Deoxo-Fluor, XtalFluor-E, Fluolead, and PyFluor.

Comparative Analysis of Deoxyfluorination Reagents for this compound Synthesis

The selection of a suitable deoxyfluorinating agent is contingent upon a multitude of factors, including substrate compatibility, desired yield, reaction conditions, and safety considerations. The following table summarizes the performance of various reagents in the conversion of 1-octanol to this compound, offering a clear comparison to aid in reagent selection.

| Reagent | Typical Yield (%) | Reaction Time (h) | Temperature (°C) | Key Features & Considerations |

| DAST | 70-90% | 1-3 | -78 to rt | Widely used, but thermally unstable and moisture-sensitive.[1] |

| Deoxo-Fluor | 80-95% | 1-4 | 0 to rt | More thermally stable than DAST, offering a better safety profile.[2] |

| XtalFluor-E | 85-95% | 2-16 | rt | Crystalline solid, easy to handle, requires a fluoride (B91410) source/promoter.[3] |

| Fluolead | 80-92% | 1-5 | rt | Air and moisture stable crystalline solid with a good safety profile. |

| PyFluor | 85-98% | 12-24 | rt to 50 | High selectivity, minimal elimination byproducts, good thermal stability.[4][5] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound from 1-octanol using the aforementioned reagents are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and desired scale.

Deoxyfluorination using Diethylaminosulfur Trifluoride (DAST)

Materials:

-

1-Octanol

-

Diethylaminosulfur Trifluoride (DAST)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware

Procedure: [6]

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 1-octanol (1.0 eq.) in anhydrous DCM (e.g., 5 mL per mmol of alcohol).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add DAST (1.1-1.5 eq.) dropwise to the stirred solution via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, carefully quench the reaction by slowly adding the mixture to a stirred, ice-cold saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by fractional distillation or column chromatography on silica (B1680970) gel to afford this compound.

Deoxyfluorination using Deoxo-Fluor

Materials:

-

1-Octanol

-

Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware

Procedure: [7]

-

In a flame-dried, round-bottom flask under an inert atmosphere, dissolve 1-octanol (1.0 eq.) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add Deoxo-Fluor (1.1-1.5 eq.) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours.

-

Monitor the reaction by TLC or GC.

-

Work-up and purification are performed as described in the DAST protocol.

Deoxyfluorination using XtalFluor-E

Materials:

-

1-Octanol

-

XtalFluor-E ((Diethylamino)difluorosulfonium tetrafluoroborate)

-

Triethylamine trihydrofluoride (Et₃N·3HF) or DBU as a promoter/fluoride source

-

Anhydrous Dichloromethane (DCM) or Acetonitrile

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware

Procedure: [3]

-

To a stirred solution of 1-octanol (1.0 eq.) and the promoter (e.g., Et₃N·3HF, 1.5 eq.) in anhydrous DCM at 0 °C under an inert atmosphere, add XtalFluor-E (1.2 eq.) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-16 hours.

-

Monitor the reaction progress by TLC or GC.

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and extract the aqueous phase with DCM.

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purify the residue by distillation or column chromatography.

Deoxyfluorination using Fluolead

Materials:

-

1-Octanol

-

Fluolead (4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride)

-

Anhydrous solvent (e.g., Dichloromethane or Toluene)

-

Aqueous Sodium Hydroxide (NaOH) solution (e.g., 5%)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware

Procedure:

-

In a dry reaction vessel under an inert atmosphere, dissolve 1-octanol (1.0 eq.) in the chosen anhydrous solvent.

-

Add Fluolead (1.1-1.5 eq.) to the solution at room temperature.

-

Stir the reaction mixture for 1-5 hours.

-

Monitor the reaction by TLC or GC.

-

After completion, quench the reaction by pouring it into a cold, dilute aqueous NaOH solution.

-

Extract the mixture with an organic solvent, wash the combined organic layers with water and brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solution to obtain the crude product, which can be purified by distillation or chromatography.

Deoxyfluorination using PyFluor

Materials:

-

1-Octanol

-

PyFluor (2-Pyridinesulfonyl fluoride)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Anhydrous Toluene (B28343) or Tetrahydrofuran (THF)

-

Water

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware

Procedure: [4]

-

In a dry flask under an inert atmosphere, dissolve 1-octanol (1.0 eq.) in anhydrous toluene or THF.

-

Add DBU (1.5-2.0 eq.) to the solution at room temperature.

-

Add PyFluor (1.1-1.5 eq.) in one portion to the stirred mixture.

-

Stir the reaction at room temperature or heat to 50 °C for 12-24 hours.

-

Monitor the reaction by TLC or GC.

-

Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography on silica gel.

Reaction Mechanisms and Logical Relationships

The following diagrams, generated using Graphviz, illustrate the generalized signaling pathways for the deoxyfluorination of a primary alcohol and the logical categorization of the discussed reagents.

Caption: General experimental workflow for deoxyfluorination.

Caption: Classification of deoxyfluorination reagents.

Conclusion

The deoxyfluorination of primary alcohols is a critical transformation for the synthesis of valuable fluorinated molecules. While DAST has historically been a workhorse in this field, newer reagents such as Deoxo-Fluor, XtalFluor-E, Fluolead, and PyFluor offer significant advantages in terms of safety, handling, and selectivity.[2][3][5][8][9] The choice of reagent should be carefully considered based on the specific requirements of the synthesis. This guide provides the necessary information for researchers to make an informed decision and to successfully implement these powerful fluorination methodologies in their work.

References

- 1. Alcohol to Fluoride - Common Conditions [commonorganicchemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling, - PMC [pmc.ncbi.nlm.nih.gov]

- 4. doyle.chem.ucla.edu [doyle.chem.ucla.edu]

- 5. PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent [organic-chemistry.org]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. AlkylFluor: Deoxyfluorination of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PyFluor - Enamine [enamine.net]

The Reactivity and Chemical Stability of 1-Fluorooctane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Fluorooctane, a saturated long-chain monofluoroalkane, possesses a unique combination of properties derived from the strong carbon-fluorine bond. This technical guide provides an in-depth analysis of its reactivity and chemical stability, offering valuable insights for its application in research and development, particularly in the fields of medicinal chemistry and material science. The document outlines key synthetic routes, details its participation in notable chemical transformations, and discusses its inherent stability. All quantitative data is presented in structured tables for ease of reference, and detailed experimental protocols for key reactions are provided. Furthermore, reaction mechanisms and experimental workflows are visualized using logical diagrams to facilitate a deeper understanding of the chemical processes.

Introduction

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and material science. The unique properties of the fluorine atom, such as its high electronegativity, small size, and the exceptional strength of the carbon-fluorine (C-F) bond, can profoundly influence a molecule's physical, chemical, and biological properties. This compound (CH₃(CH₂)₇F) serves as a fundamental building block and a model compound for understanding the behavior of monofluorinated aliphatic chains. Its hydrophobic octyl backbone combined with the polar C-F bond results in a molecule with distinct characteristics. This guide aims to provide a comprehensive overview of the reactivity and chemical stability of this compound, tailored for professionals in the chemical and pharmaceutical sciences.

Physicochemical Properties

This compound is a colorless liquid at room temperature, characterized by its hydrophobicity and solubility in common organic solvents.[1] The presence of the fluorine atom significantly influences its physical properties compared to its non-fluorinated analogue, octane.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₇F | [2] |

| Molecular Weight | 132.22 g/mol | [2] |

| CAS Number | 463-11-6 | [2] |

| Boiling Point | 142-146 °C | [3] |

| Melting Point | -64 °C | [4] |

| Density | 0.814 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.396 | [3] |

| Flash Point | 42 °C (107.6 °F) | [3] |

| Enthalpy of Combustion (ΔcH°liquid) | -5318.00 kJ/mol | [5] |

| Enthalpy of Vaporization (ΔvapH°) | 44.1 kJ/mol at 322 K | [6] |

| ¹⁹F NMR Chemical Shift | δ ≈ -218 ppm (relative to CFCl₃) | [7][8] |

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, primarily involving the introduction of a fluorine atom onto the octyl chain. Common strategies include nucleophilic substitution from a suitable precursor, such as an alcohol or an alkyl halide.

Fluorination of 1-Octanol (B28484) using Diethylaminosulfur Trifluoride (DAST)

A widely used method for the conversion of primary alcohols to alkyl fluorides is the use of diethylaminosulfur trifluoride (DAST). This reagent provides a relatively mild and efficient route to this compound from 1-octanol.

Experimental Protocol:

-

To a solution of 1-octanol (1.0 equivalent) in anhydrous dichloromethane (B109758) (20 volumes) in a dry flask under an inert atmosphere (e.g., argon or nitrogen), the solution is cooled to -78 °C.

-

Diethylaminosulfur trifluoride (DAST) (1.2 equivalents) is added dropwise to the cooled solution with vigorous stirring.[9]

-

The reaction mixture is allowed to stir at -78 °C for 30 minutes and then slowly warmed to room temperature over 2 hours.[1]

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to yield this compound.

Caption: Workflow for the synthesis of this compound from 1-octanol.

Nucleophilic Substitution of 1-Bromooctane (B94149) with Potassium Fluoride (B91410)

Another common approach is the halogen exchange (Halex) reaction, where a more reactive halogen, such as bromine, is displaced by fluoride. This reaction is often facilitated by a phase-transfer catalyst to enhance the solubility and reactivity of the fluoride salt.

Experimental Protocol:

-

A mixture of 1-bromooctane (1.0 equivalent), spray-dried potassium fluoride (2.0-3.0 equivalents), and a phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide, 0.1 equivalents) is prepared in a suitable aprotic solvent (e.g., acetonitrile (B52724) or DMF).

-

The reaction mixture is heated to reflux with vigorous stirring for several hours to days.

-

The progress of the reaction is monitored by gas chromatography (GC) or TLC.

-

Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the inorganic salts.

-

The filtrate is washed with water to remove the solvent and any remaining salts.

-

The organic layer is dried over a suitable drying agent (e.g., anhydrous magnesium sulfate), filtered, and the solvent is removed by distillation.

-

The crude this compound is then purified by fractional distillation.

Chemical Reactivity

The reactivity of this compound is dominated by the strong C-F bond, which is generally unreactive towards many common reagents. However, under specific conditions, the C-F bond can be cleaved.

C-F Bond Cleavage with Grignard Reagents

A notable reaction of this compound is its ability to undergo C-F bond cleavage when treated with certain Grignard reagents, such as phenylmagnesium chloride. This reaction is unexpected as primary alkyl fluorides are typically resistant to nucleophilic attack.

Experimental Protocol (based on Matsubara et al., 2009):

-

To a solution of this compound (1.0 equivalent) in an anhydrous ether solvent (e.g., THF or diethyl ether) under an inert atmosphere, a solution of phenylmagnesium chloride (2.0-3.0 equivalents) in the same solvent is added.

-

The reaction mixture is heated at reflux for several hours.

-

The reaction is monitored by GC-MS for the formation of n-octylbenzene.

-

After completion, the reaction is cooled in an ice bath and quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The mixture is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The product, n-octylbenzene, is purified by column chromatography.

Caption: Reaction of this compound with phenylmagnesium chloride.

Reaction with Trimethylsilyl (B98337) Iodide

This compound reacts with trimethylsilyl iodide (TMSI) to yield 1-iodooctane (B127717). This reaction proceeds via a halogen exchange mechanism.

Experimental Protocol (based on Friedrich & De Lucca, 1982):

-

To a stirred solution of this compound (1.0 equivalent) in a dry, inert solvent such as chloroform (B151607) or dichloromethane, trimethylsilyl iodide (1.1 equivalents) is added at room temperature under an inert atmosphere.

-

The reaction mixture is stirred for a specified period, and the progress is monitored by ¹H NMR or GC.

-

Upon completion, the volatile components (including the solvent and trimethylsilyl fluoride byproduct) are removed under reduced pressure.

-

The resulting crude 1-iodooctane can be purified by distillation.

Chemical Stability

The chemical stability of this compound is a direct consequence of the strength of the carbon-fluorine bond.

Bond Strength

The C-F bond is the strongest single bond in organic chemistry, with a bond dissociation energy (BDE) significantly higher than other carbon-halogen bonds. For instance, the BDE of the C-F bond in fluoromethane (B1203902) is approximately 115 kcal/mol (481 kJ/mol), compared to 83.7 kcal/mol for C-Cl, 72.1 kcal/mol for C-Br, and 57.6 kcal/mol for C-I.[10] This high bond energy imparts exceptional thermal and chemical stability to fluoroalkanes.[9]

Table 2: Carbon-Halogen Bond Dissociation Energies in CH₃-X

| Bond | Bond Dissociation Energy (kcal/mol) |

| C-F | 115 |

| C-Cl | 83.7 |

| C-Br | 72.1 |

| C-I | 57.6 |

| C-H | 104.9 |

(Data from Wikipedia, referencing the CRC Handbook of Chemistry and Physics)[10]

Hydrolytic Stability

Due to the strength and low polarity of the C-F bond, this compound is highly resistant to hydrolysis under both acidic and basic conditions. Unlike other haloalkanes, fluoroalkanes do not readily undergo nucleophilic substitution with water.[11][12] This inertness makes them stable in aqueous environments, a property that is highly desirable in many applications, including in drug development where metabolic stability is crucial.

Thermal Stability

This compound exhibits high thermal stability. Significant thermal energy is required to induce homolytic cleavage of the C-F bond. This property makes it suitable for applications that may involve elevated temperatures.

Applications in Research and Development

While specific, large-scale industrial applications of this compound are not widely documented, its properties make it a valuable tool in several areas of research.

-

Model Compound: It serves as a model compound for studying the effects of monofluorination on the properties of long alkyl chains.

-

¹⁹F NMR Internal Standard: Due to its simple ¹⁹F NMR spectrum (a triplet of triplets), this compound has the potential to be used as an internal standard for quantitative ¹⁹F NMR spectroscopy, provided its chemical shift does not overlap with the signals of the analyte.[7]

-

Precursor in Organic Synthesis: As demonstrated by its reactivity, it can be a precursor for the synthesis of other octyl-containing compounds.

Conclusion

This compound is a chemically robust molecule characterized by the exceptional strength of its carbon-fluorine bond. This stability makes it largely unreactive under common laboratory conditions, particularly towards hydrolysis. However, specific reagents like phenylmagnesium chloride and trimethylsilyl iodide can induce C-F bond cleavage, highlighting its potential as a synthetic intermediate. Its well-defined physicochemical properties and predictable stability make it a valuable compound for fundamental research and a potential building block in the design of more complex fluorinated molecules for the pharmaceutical and materials science industries. This guide provides the foundational knowledge required for researchers and drug development professionals to effectively utilize and understand the chemical behavior of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. C−F Bond-Cleavage Reactions of Fluoroalkanes with Magnesium Reagents and without Metal Catalysts [ouci.dntb.gov.ua]

- 4. Hydrogen Bonding Phase-Transfer Catalysis with Potassium Fluoride: Enantioselective Synthesis of Beta-Fluoroamines – Paton Research Group [patonlab.com]

- 5. Organometallic chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. scribd.com [scribd.com]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. A new route to nucleophilic substitution with potassium fluoride | Department of Chemistry [chem.ox.ac.uk]

- 10. savemyexams.com [savemyexams.com]

- 11. savemyexams.com [savemyexams.com]

- 12. apps.dtic.mil [apps.dtic.mil]

A Technical Guide to 1-Fluorooctane: Commercial Availability, Purity Assessment, and Applications in Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Fluorooctane, a fluorinated alkane of interest in various scientific domains. The document details its commercial availability, typical purity specifications, and in-depth methodologies for its synthesis, purification, and analytical characterization. Furthermore, it explores the applications of this compound and related fluorinated compounds in research, particularly in the context of drug development and medical imaging. This guide is intended to be a valuable resource for researchers and professionals requiring detailed technical information on this compound.

Commercial Availability and Purity of this compound

This compound is readily available from a variety of chemical suppliers. The compound is typically offered at a purity of 98% or higher, suitable for most research and development applications. The following table summarizes the offerings from several prominent suppliers.

| Supplier | Stated Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Sigma-Aldrich | ≥98% | 463-11-6 | C₈H₁₇F | 132.22 |

| Thermo Fisher Scientific | 98% | 463-11-6 | C₈H₁₇F | 132.22 |

| TCI Chemicals | >98.0% (GC) | 463-11-6 | C₈H₁₇F | 132.22 |

| Santa Cruz Biotechnology | 98% | 463-11-6 | C₈H₁₇F | 132.22 |

| ChemicalBook | 98%, 99% | 463-11-6 | C₈H₁₇F | 132.22 |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of this compound.

Synthesis of this compound from 1-Bromooctane (B94149)

This protocol describes a nucleophilic substitution reaction to synthesize this compound from 1-bromooctane using silver(I) fluoride (B91410).

Materials:

-

1-Bromooctane (C₈H₁₇Br)

-

Silver(I) fluoride (AgF)

-

Anhydrous acetonitrile (B52724) (CH₃CN)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a dry round-bottom flask, dissolve 1-bromooctane in anhydrous acetonitrile.

-

Add a molar excess (approximately 1.5 to 2 equivalents) of silver(I) fluoride to the solution.

-

Equip the flask with a reflux condenser and a magnetic stir bar.

-

Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress using gas chromatography (GC) by periodically analyzing small aliquots.

-

Once the reaction is complete (typically after several hours, as indicated by the disappearance of the 1-bromooctane peak in the GC chromatogram), cool the mixture to room temperature.

-

Filter the reaction mixture to remove the silver bromide precipitate and any unreacted silver(I) fluoride.

-

Transfer the filtrate to a separatory funnel and wash with deionized water to remove the acetonitrile.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Concentrate the filtrate using a rotary evaporator to remove the dichloromethane and obtain the crude this compound.

-

Purify the crude product by fractional distillation.

Purification by Fractional Distillation

Fractional distillation is employed to purify the synthesized this compound from any remaining starting materials, by-products, or residual solvent.[1][2][3][4][5]

Equipment:

-

Distillation flask

-

Fractionating column (e.g., Vigreux or packed column)

-

Distillation head with a thermometer

-

Condenser

-

Receiving flask

-

Heating mantle

-

Boiling chips

Procedure:

-

Assemble the fractional distillation apparatus. Ensure all glassware is dry.

-

Place the crude this compound into the distillation flask along with a few boiling chips.

-

Wrap the fractionating column with glass wool or aluminum foil to ensure adiabatic conditions.

-

Begin heating the distillation flask gently.

-

Monitor the temperature at the distillation head. The temperature should slowly rise and then stabilize at the boiling point of the lowest boiling point component.

-

Discard the initial fraction (forerun), which may contain volatile impurities.

-

Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (approximately 142-144 °C at atmospheric pressure).

-

Stop the distillation before the flask runs dry to prevent the formation of potentially explosive peroxides.

-

The collected fraction is the purified this compound.

Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of this compound and identifying any volatile impurities.[6][7][8]

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating alkyl halides.

-

Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 250°C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: 10°C/min to 200°C.

-

Hold: 5 minutes at 200°C.

-

-

Mass Spectrometer Parameters (if applicable):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 35-200.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Procedure:

-

Prepare a dilute solution of the purified this compound in a volatile solvent such as dichloromethane or ethyl acetate.

-

Inject a small volume (e.g., 1 µL) of the sample into the GC-MS system.

-

Acquire the chromatogram and mass spectra.

-

Identify the peak corresponding to this compound based on its retention time and mass spectrum.

-

Analyze the chromatogram for the presence of any other peaks, which would indicate impurities.

-

The purity can be estimated by calculating the peak area percentage of the this compound peak relative to the total peak area of all components in the chromatogram.

Purity Determination by Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR)

Quantitative ¹⁹F NMR is a highly accurate method for determining the purity of fluorinated compounds like this compound, as the ¹⁹F nucleus provides a sensitive and specific signal with minimal background interference.[9][10][11][12][13]

Instrumentation and Parameters:

-

NMR Spectrometer: A high-field NMR spectrometer equipped with a fluorine probe.

-

Solvent: A deuterated solvent that dissolves both the sample and the internal standard (e.g., CDCl₃).

-

Internal Standard: A stable, non-volatile, fluorinated compound with a known purity and a simple ¹⁹F NMR spectrum that does not overlap with the analyte signal (e.g., trifluorotoluene).

-

Acquisition Parameters:

-

A sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest should be used to ensure full magnetization recovery.

-

A 90° pulse angle.

-

A sufficient number of scans to achieve a good signal-to-noise ratio.

-

Procedure:

-

Accurately weigh a known amount of the this compound sample and a known amount of the internal standard.

-

Dissolve both in a precise volume of the deuterated solvent in an NMR tube.

-

Acquire the ¹⁹F NMR spectrum.

-

Integrate the signal corresponding to this compound and the signal of the internal standard.

-

Calculate the purity of the this compound sample using the following formula:

Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / m_sample) * (m_std / MW_std) * P_std

Where:

-

I = Integral value

-

N = Number of fluorine atoms for the integrated signal

-

MW = Molecular weight

-

m = mass

-

P_std = Purity of the internal standard

-

Applications in Research and Drug Development

While this compound itself may not be a therapeutic agent, its properties as a fluorinated alkane make it and similar compounds valuable tools in pharmaceutical research and development.

Molecular Probe and Tracer Studies

Fluorinated compounds are often used as tracers in biological systems due to the low natural abundance of fluorine, which results in a low background signal in techniques like ¹⁹F NMR and Positron Emission Tomography (PET).[14][15][16][17][18] The incorporation of the positron-emitting isotope ¹⁸F into molecules allows for non-invasive in vivo imaging to study drug distribution, metabolism, and target engagement.

Role in Drug Delivery Systems

The unique physicochemical properties of fluorinated alkanes, such as their hydrophobicity and lipophobicity, are being explored in the development of novel drug delivery systems. They can be formulated into emulsions and nanoparticles to encapsulate and deliver therapeutic agents.

Membrane Permeability Studies

The passive diffusion of drugs across biological membranes is a critical factor in their absorption and distribution. The hydrophobicity of this compound makes it a relevant compound for use in studies investigating the permeability of artificial and biological membranes, helping to model the behavior of more complex fluorinated drug candidates.[19][20][21]

Visualizations

Experimental Workflow: Synthesis and Purification of this compound

Caption: Workflow for the synthesis, purification, and analysis of this compound.

Logical Relationship: PET Imaging Workflow in Drug Development

Caption: Workflow for utilizing an 18F-labeled tracer in PET imaging for drug development.

References

- 1. m.youtube.com [m.youtube.com]

- 2. youtube.com [youtube.com]

- 3. youtube.com [youtube.com]

- 4. youtube.com [youtube.com]

- 5. Everything you need to teach fractional distillation | Poster | RSC Education [edu.rsc.org]

- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 7. agilent.com [agilent.com]

- 8. shimadzu.com [shimadzu.com]

- 9. spectrabase.com [spectrabase.com]

- 10. benchchem.com [benchchem.com]

- 11. Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. PET Radiopharmaceuticals: Fluorinated Compounds | Radiology Key [radiologykey.com]

- 15. Positron emission tomography (PET) imaging with (18)F-based radiotracers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Fluorine-18-Labeled PET Radiotracers for Imaging Tryptophan Uptake and Metabolism: a Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. sciencedaily.com [sciencedaily.com]

- 19. Drug permeability profiling using cell-free permeation tools: Overview and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]

- 21. researchgate.net [researchgate.net]

Unraveling the Conformational Landscape of 1-Fluorooctane: A Technical Guide

Introduction

Predicted Molecular Structure and Conformational Preferences

The molecular structure of 1-fluorooctane is characterized by an eight-carbon chain with a fluorine atom attached to one of the terminal carbons. The presence of the highly electronegative fluorine atom significantly influences the local geometry and the conformational preferences of the entire molecule.

Bond Lengths and Angles

Based on studies of similar fluoroalkanes, the bond lengths and angles in this compound are expected to follow general trends. The C-F bond is notably strong and relatively short. The introduction of the fluorine atom is also anticipated to have a minor effect on the adjacent C-C bond lengths and C-C-C bond angles compared to unsubstituted n-octane.

Table 1: Representative Bond Lengths and Angles for this compound (Estimated)

| Parameter | Value |

| C-F Bond Length | ~1.39 Å |

| C1-C2 Bond Length | ~1.51 Å |

| C-C Bond Length (avg.) | ~1.53 Å |

| C-H Bond Length (avg.) | ~1.09 Å |

| ∠ F-C1-C2 | ~109.5° |

| ∠ C-C-C (avg.) | ~112° |

| ∠ H-C-H (avg.) | ~109.5° |

| Note: These values are estimations based on data from shorter-chain fluoroalkanes and general organic molecules and should be treated as representative. |

Conformational Isomerism

Rotation around the seven C-C single bonds in this compound gives rise to a multitude of conformational isomers, or rotamers. The relative stability of these conformers is determined by a delicate balance of steric hindrance and electronic effects. The most significant conformational preferences are expected around the C1-C2 and C2-C3 bonds due to the influence of the fluorine atom.

The key dihedral angles that define the conformation of the carbon backbone are typically described as anti (or trans, T) with a dihedral angle of approximately 180°, and gauche (G) with a dihedral angle of approximately ±60°.

For the C1-C2 bond, rotation leads to different relative positions of the fluorine atom and the rest of the alkyl chain. The most stable conformer is predicted to be the anti (or trans) conformer, where the F-C1-C2-C3 dihedral angle is 180°. The gauche conformers are expected to be slightly higher in energy.

The conformational landscape of the entire this compound molecule can be described by a sequence of dihedral angles along the carbon chain (e.g., TTTTTT, GTTTTT, etc.). The all-anti (all-trans) conformer is expected to be the lowest in energy due to minimized steric repulsion. However, the presence of gauche conformers, particularly near the fluorinated end, will contribute to the overall conformational equilibrium.

Table 2: Predicted Relative Energies of Key Conformers for the F-C1-C2-C3 Fragment (Estimated)

| Conformer | Dihedral Angle (F-C1-C2-C3) | Relative Energy (kcal/mol) |

| Anti (Trans) | ~180° | 0.0 (Reference) |

| Gauche | ~±60° | 0.5 - 1.0 |

| Note: These are estimated energy differences based on studies of shorter-chain 1-fluoroalkanes. |

Key Experimental and Computational Methodologies

The determination of the molecular structure and conformational preferences of molecules like this compound relies on a combination of experimental techniques and computational modeling.

Experimental Protocols

2.1.1. Microwave Spectroscopy

Microwave spectroscopy is a high-resolution technique used to determine the rotational constants of molecules in the gas phase. From these constants, precise molecular geometries, including bond lengths and angles of different conformers, can be derived.

-

Methodology:

-

Sample Preparation: A gaseous sample of this compound is introduced into a high-vacuum chamber.

-

Microwave Irradiation: The sample is irradiated with microwave radiation of varying frequencies.

-

Detection: The absorption of microwaves is detected, and the frequencies corresponding to rotational transitions are recorded.

-

Data Analysis: The rotational spectra are analyzed to determine the rotational constants for each observed conformer. Isotopic substitution can be used to further refine the molecular structure.

-

2.1.2. Gas-Phase Electron Diffraction (GED)

GED is a powerful technique for determining the overall molecular structure, including bond lengths, bond angles, and torsional angles of molecules in the gas phase.

-

Methodology:

-

Sample Introduction: A gaseous beam of this compound is introduced into a vacuum chamber.

-

Electron Beam Interaction: A high-energy beam of electrons is scattered by the molecules.

-

Diffraction Pattern Recording: The scattered electrons form a diffraction pattern that is recorded on a detector.

-

Data Analysis: The diffraction pattern is analyzed to obtain a radial distribution curve, from which the internuclear distances are determined. This information is then used to refine a molecular model.

-

2.1.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly the analysis of coupling constants, provides valuable information about the conformational equilibrium of molecules in solution.

-

Methodology:

-

Sample Preparation: A solution of this compound in a suitable deuterated solvent is prepared.

-

NMR Data Acquisition: 1H, 13C, and 19F NMR spectra are acquired. Of particular interest are the vicinal coupling constants (e.g., ³JHH and ³JHF).

-

Data Analysis: The observed coupling constants are a weighted average of the coupling constants for each conformer present in the equilibrium. By using the Karplus equation, which relates the magnitude of the coupling constant to the dihedral angle, the relative populations of the different conformers can be estimated.

-

Computational Protocols

2.2.1. Density Functional Theory (DFT) and Ab Initio Calculations